AKR1C3 Inhibitory Potency: Methyl Ester vs. Ethyl Ester
Methyl 2‑chloro‑1‑naphthoate inhibits human recombinant AKR1C3 with an IC₅₀ of 3.73 µM. The direct ethyl ester comparator, ethyl 2‑chloro‑1‑naphthoate, achieves an IC₅₀ of 0.290 µM under the identical assay format, representing a 12.9‑fold gain in potency [1][2]. However, the methyl ester offers a 4.1‑fold selectivity window over AKR1C2 (IC₅₀ 15.1 µM), whereas the ethyl ester exhibits a 47‑fold selectivity window (IC₅₀ AKR1C2 = 13.6 µM). Users who prioritise target‑family selectivity over raw potency may prefer the methyl ester’s more balanced profile for phenotypic differentiation.
| Evidence Dimension | AKR1C3 inhibitory potency (IC₅₀) and selectivity over AKR1C2 |
|---|---|
| Target Compound Data | IC₅₀ (AKR1C3) = 3.73 µM; IC₅₀ (AKR1C2) = 15.1 µM |
| Comparator Or Baseline | Ethyl 2‑chloro‑1‑naphthoate: IC₅₀ (AKR1C3) = 0.290 µM; IC₅₀ (AKR1C2) = 13.6 µM |
| Quantified Difference | 12.9‑fold lower potency on AKR1C3; 4.1‑fold selectivity (methyl) vs. 47‑fold selectivity (ethyl) |
| Conditions | Human recombinant enzyme, NADP⁺‑dependent oxidation of S‑(+)‑1,2,3,4‑tetrahydro‑1‑naphthol |
Why This Matters
The methyl ester occupies a distinct position on the potency‑selectivity Pareto front; selection should be driven by whether the screening cascade prioritises absolute potency or a moderate selectivity window that avoids complete loss of AKR1C2‑mediated background signal.
- [1] BindingDB. BDBM50427642 (CHEMBL2323496): Methyl 2‑chloro‑1‑naphthoate AKR1C3/AKR1C2 Data. Accessed May 2026. View Source
- [2] BindingDB. BDBM50427656 (CHEMBL2323482): Ethyl 2‑chloro‑1‑naphthoate AKR1C3/AKR1C2 Data. Accessed May 2026. View Source
